C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE chemical properties
C-(3-BENZODIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential pharmacological significance of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the isoxazole and 1,3-benzodioxole moieties stand out as "privileged scaffolds" due to their frequent appearance in a diverse array of biologically active compounds.[1][2] Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] Their synthetic versatility allows for the creation of a wide array of derivatives with tailored bioactivity.[5][6]
Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) group is a structural motif present in numerous natural products and synthetic compounds with significant biological activities, such as anti-inflammatory, anticancer, and antihypertensive properties.[2][7] The fusion of these two pharmacophores in the target molecule, C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine, presents an intriguing candidate for drug discovery endeavors. This guide will, therefore, explore the predicted chemical nature of this hybrid molecule and propose a robust synthetic strategy.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Based on the chemical structure. |
| Molecular Weight | ~218.21 g/mol | Calculated from the molecular formula. |
| LogP | 1.5 - 2.5 | Estimated based on the presence of both lipophilic (benzodioxole) and hydrophilic (amine) groups. |
| Hydrogen Bond Donors | 1 (amine group) | The primary amine is capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 (2 oxygens in benzodioxole, 1 oxygen and 1 nitrogen in isoxazole) | The heteroatoms in the ring systems can accept hydrogen bonds. |
| Reactivity | The isoxazole ring may be susceptible to ring-opening reactions under certain conditions. The primary amine is a nucleophilic center. | The weak N-O bond in the isoxazole ring is a known site for potential cleavage.[5] |
Table 1: Predicted Physicochemical Properties of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.
A Plausible Synthetic Pathway: A Step-by-Step Guide
The synthesis of C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine can be logically approached through a convergent synthesis strategy, leveraging the well-established 1,3-dipolar cycloaddition reaction to form the isoxazole core.[11]
Overall Synthetic Scheme
The proposed synthesis involves the preparation of a nitrile oxide from a benzodioxole-derived aldoxime, followed by its cycloaddition with a protected propargylamine to form the substituted isoxazole. A final deprotection step yields the target primary amine.
Detailed Experimental Protocols
Step 1: Synthesis of Piperonal Oxime
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Rationale: The conversion of an aldehyde to an aldoxime is a standard and high-yielding reaction, providing the precursor for the in-situ generation of the nitrile oxide.
-
Procedure:
-
Dissolve piperonal (1,3-benzodioxole-5-carbaldehyde) in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) to the solution.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation with water and subsequent filtration.
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Step 2: Protection of Propargylamine
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Rationale: The primary amine of propargylamine is protected to prevent it from participating in side reactions during the cycloaddition. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its ease of removal.
-
Procedure:
-
Dissolve propargylamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine or diisopropylethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and isolate the N-Boc-propargylamine.
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Step 3: 1,3-Dipolar Cycloaddition
-
Rationale: This is the key step for the formation of the isoxazole ring. The nitrile oxide is generated in situ from the oxime and reacts with the alkyne (N-Boc-propargylamine) in a [3+2] cycloaddition.[11]
-
Procedure:
-
Dissolve the piperonal oxime and N-Boc-propargylamine in a suitable solvent such as DCM or ethyl acetate.
-
Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to the mixture. This will generate the nitrile oxide in situ.
-
Stir the reaction at room temperature. The progress of the reaction should be monitored by TLC.
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After the reaction is complete, perform an aqueous workup to remove inorganic salts and purify the crude product by column chromatography to obtain N-Boc-C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine.
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Step 4: Deprotection to Yield the Final Product
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Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine of the target molecule.
-
Procedure:
-
Dissolve the protected isoxazole from the previous step in a suitable solvent like DCM.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure. The final product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized to the free base.
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Potential Biological Activities and Pharmacological Relevance
The structural combination of the benzodioxole and isoxazole-methylamine moieties suggests several potential avenues for biological activity.
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Neurological Activity: Many isoxazole derivatives are known to interact with receptors in the central nervous system. For instance, some act as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12][13] Additionally, compounds containing the benzodioxole ring have also been investigated for their effects on neurological pathways.[14]
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Anticancer Potential: Isoxazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[15][16] The benzodioxole moiety is also present in compounds with reported anticancer properties.[7]
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Antimicrobial Effects: The isoxazole ring is a common feature in various antimicrobial agents.[1][4] The target molecule could potentially exhibit antibacterial or antifungal properties.[17]
Conclusion
C-(3-benzodioxol-5-yl-isoxazol-5-yl)-methylamine represents a novel chemical entity with significant potential in drug discovery. This guide has provided a comprehensive overview of its predicted chemical properties and a detailed, plausible synthetic route. The convergence of the isoxazole and benzodioxole scaffolds suggests that this compound is a promising candidate for screening in various biological assays, particularly in the areas of neuroscience, oncology, and infectious diseases. The provided synthetic protocol offers a robust and experimentally feasible approach for the preparation of this molecule, enabling further investigation into its pharmacological profile.
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